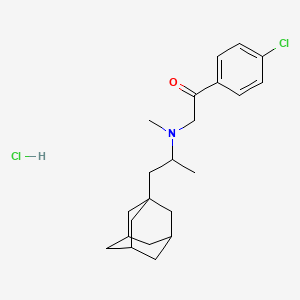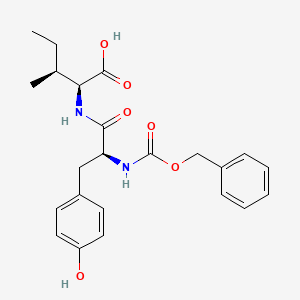![molecular formula C16H27ClN2O2 B13762393 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride CAS No. 69766-23-0](/img/structure/B13762393.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride is a synthetic organic compound with the molecular formula C16H27ClN2O2 and a molecular weight of 314.851 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group and an azanium chloride moiety. It is primarily used in research and industrial applications due to its chemical properties.
Métodos De Preparación
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-methylpropyl alcohol in the presence of a catalyst to form the ester. This ester is then reacted with 3-methylbutylamine to form the final product. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction.
Análisis De Reacciones Químicas
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide (OH-) or alkoxide ions. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride can be compared with similar compounds such as:
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-heptan-2-ylazanium chloride: This compound has a similar structure but with a heptan-2-yl group instead of a 3-methylbutyl group.
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
69766-23-0 |
|---|---|
Fórmula molecular |
C16H27ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
[2-methyl-1-(3-methylbutylamino)propan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-12(2)9-10-18-11-16(3,4)20-15(19)13-5-7-14(17)8-6-13;/h5-8,12,18H,9-11,17H2,1-4H3;1H |
Clave InChI |
IDWVWRNGKHJHDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



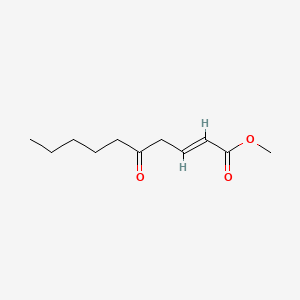

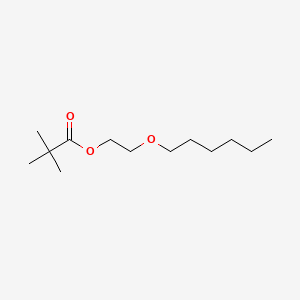
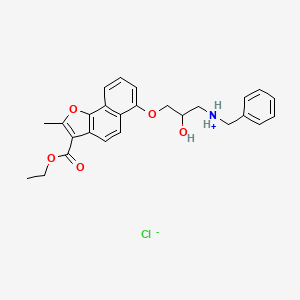
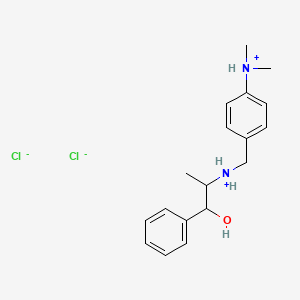
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
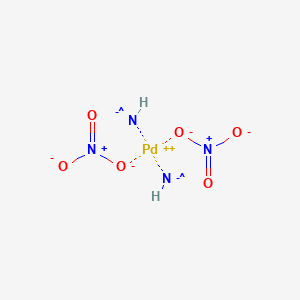
![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
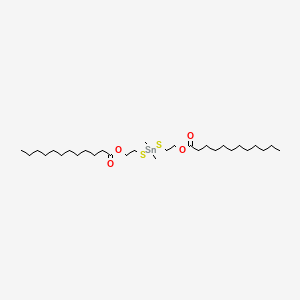
![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)
